1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Medicinal Chemistry Drug Design Physicochemical Property Analysis

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (CAS 859850-63-8) is a heterocyclic amine featuring a 2,5-dimethyl-substituted oxazole core and an N-methylaminomethyl moiety at the 4-position. With a molecular formula of C₇H₁₂N₂O, a molecular weight of 140.18 g/mol, and a calculated XLogP3 of 0.5, this compound presents a moderately polar scaffold with defined hydrogen-bonding potential (1 donor, 3 acceptors) and limited conformational flexibility (2 rotatable bonds).

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 859850-63-8
Cat. No. B1599570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine
CAS859850-63-8
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C)CNC
InChIInChI=1S/C7H12N2O/c1-5-7(4-8-3)9-6(2)10-5/h8H,4H2,1-3H3
InChIKeyKRRLPXDQADCHQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (CAS 859850-63-8) as a Privileged Heterocyclic Building Block for Medicinal Chemistry


1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (CAS 859850-63-8) is a heterocyclic amine featuring a 2,5-dimethyl-substituted oxazole core and an N-methylaminomethyl moiety at the 4-position [1]. With a molecular formula of C₇H₁₂N₂O, a molecular weight of 140.18 g/mol, and a calculated XLogP3 of 0.5, this compound presents a moderately polar scaffold with defined hydrogen-bonding potential (1 donor, 3 acceptors) and limited conformational flexibility (2 rotatable bonds) [1]. It serves primarily as a versatile building block or intermediate in the synthesis of pharmaceutical candidates, particularly in the development of beta-secretase inhibitors for Alzheimer's disease [2].

Risks of Substituting 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine with Common Analogs in SAR and Synthesis Workflows


While structurally related oxazole methylamines may appear interchangeable, substituting 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine with unsubstituted, mono-methylated, or primary amine analogs introduces significant and quantifiable changes in critical physicochemical parameters that directly impact molecular recognition, metabolic stability, and synthetic utility [1]. The precise 2,5-dimethyl substitution pattern and N-methylamine functionality of the target compound are not merely decorative; they are essential structural determinants that, when altered, can shift lipophilicity by over 0.4 logP units and modify key drug-likeness properties, thereby compromising structure-activity relationships and potentially derailing lead optimization efforts [1].

Quantitative Differentiation of 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Against Closest Structural Analogs


Increased Lipophilicity Relative to Demethylated Analog to Modulate Membrane Permeability

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine (target) demonstrates a calculated XLogP3-AA value of 0.5, whereas its direct analog lacking the 5-methyl group on the oxazole ring, N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (CAS 1065073-46-2), exhibits a significantly lower XLogP3-AA of 0.1 [1] [2]. This 0.4 log unit difference corresponds to an approximate 2.5-fold increase in partition coefficient, indicating a quantifiable shift towards higher lipophilicity that can influence passive membrane diffusion and non-specific binding characteristics.

Medicinal Chemistry Drug Design Physicochemical Property Analysis

Enhanced Conformational Restriction for Improved Binding Affinity in Fragment-Based Drug Design

The 2,5-dimethyl substitution on the oxazole ring of the target compound imposes a higher degree of conformational restriction compared to unsubstituted or mono-methylated oxazole analogs. The target compound possesses only 2 rotatable bonds, identical to its less substituted analogs (e.g., N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine), but the additional methyl group at the 5-position increases the molecular weight to 140.18 g/mol from 126.16 g/mol, adding 14 Da [1] [2]. This increase in molecular weight and steric bulk is associated with a more rigid, pre-organized binding conformation, a principle often exploited in fragment-based drug discovery to reduce the entropic penalty upon binding to a biological target [3].

Fragment-Based Drug Discovery Structure-Based Design Molecular Recognition

Optimized Hydrogen Bonding Profile for Target Engagement

The target compound features a unique hydrogen bonding profile, with 1 donor and 3 acceptors, which is identical to its 2-methyl analog but offers a different spatial arrangement due to the 2,5-dimethyl substitution [1] [2]. While both compounds have the same number of H-bond donors and acceptors, the presence of the second methyl group on the oxazole ring can subtly alter the electronic distribution and, consequently, the strength and geometry of potential hydrogen bonds with target proteins [3]. This can be crucial for achieving specific binding orientations in molecular docking simulations, as predicted in computational studies where the compound's methyl substitution pattern influences its interaction with enzyme active sites [3].

Computational Chemistry Molecular Docking Drug-Target Interactions

Validated Synthetic Utility as a Key Intermediate in Beta-Secretase Inhibitor Programs

1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine is explicitly listed as a synthetic intermediate in patent WO 2012/054510 A1, which describes novel beta-secretase inhibitors for the potential treatment of Alzheimer's disease [1]. The compound appears on page 88 of the patent, indicating its role in the synthesis of specific therapeutic candidates. In contrast, many closely related oxazole methylamines, such as the unsubstituted or mono-methylated analogs, lack this documented utility in advanced drug discovery programs [1]. This established use case provides a clear roadmap for researchers seeking to replicate or build upon known synthetic pathways.

Synthetic Chemistry Pharmaceutical Intermediates Alzheimer's Disease Research

Recommended Research and Industrial Applications for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine Based on Differentiated Evidence


Fragment-Based Lead Optimization in CNS Drug Discovery

The compound's balanced lipophilicity (XLogP3-AA 0.5) and defined hydrogen-bonding profile make it a suitable fragment for CNS-targeted programs, where logP values between 0 and 3 are often preferred to optimize blood-brain barrier penetration and minimize non-specific binding [1]. Its use in beta-secretase inhibitor patents further validates its utility in designing molecules for Alzheimer's disease, a CNS disorder [2].

Synthesis of Beta-Secretase (BACE1) Inhibitors

As documented in WO 2012/054510 A1, this compound serves as a key intermediate in the synthesis of beta-secretase inhibitors, which are under investigation for Alzheimer's disease therapy [2]. Researchers can leverage this established synthetic route to generate novel analogs or scale up production of known inhibitors for preclinical studies.

Structure-Activity Relationship (SAR) Studies on Oxazole-Containing Pharmacophores

The quantifiable differences in lipophilicity (ΔXLogP3-AA +0.4) and molecular weight (+14 Da) compared to demethylated analogs provide a clear basis for designing SAR studies to probe the impact of methyl substitution on target binding, metabolic stability, and pharmacokinetic properties [1]. This compound can serve as a reference point for optimizing related heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,5-Dimethyloxazol-4-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.